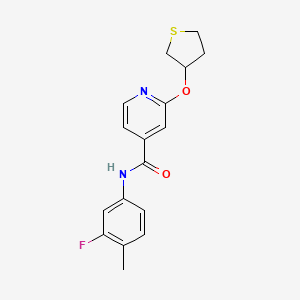
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H14FNOS, with a molecular weight of approximately 251.32 g/mol. The compound features a pyridine ring substituted with a fluorinated aromatic group and a thiolane moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FNOS |
| Molecular Weight | 251.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine structure and introduction of the thiolane group. Common methodologies include:
- Nucleophilic substitution to introduce the thiolane moiety.
- Fluorination at the meta position of the aromatic ring.
- Formation of the carboxamide through reaction with appropriate amine sources.
Biological Mechanisms
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation and survival.
- Receptor Binding : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating immune responses or apoptotic pathways.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Activity : Research indicates that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, suggesting potential applications in treating autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity and can improve cellular uptake.
- Thiolane Moiety : This component may influence the compound's reactivity and interaction with biological targets.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-11-2-3-13(9-15(11)18)20-17(21)12-4-6-19-16(8-12)22-14-5-7-23-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOKXHGNTKLKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














